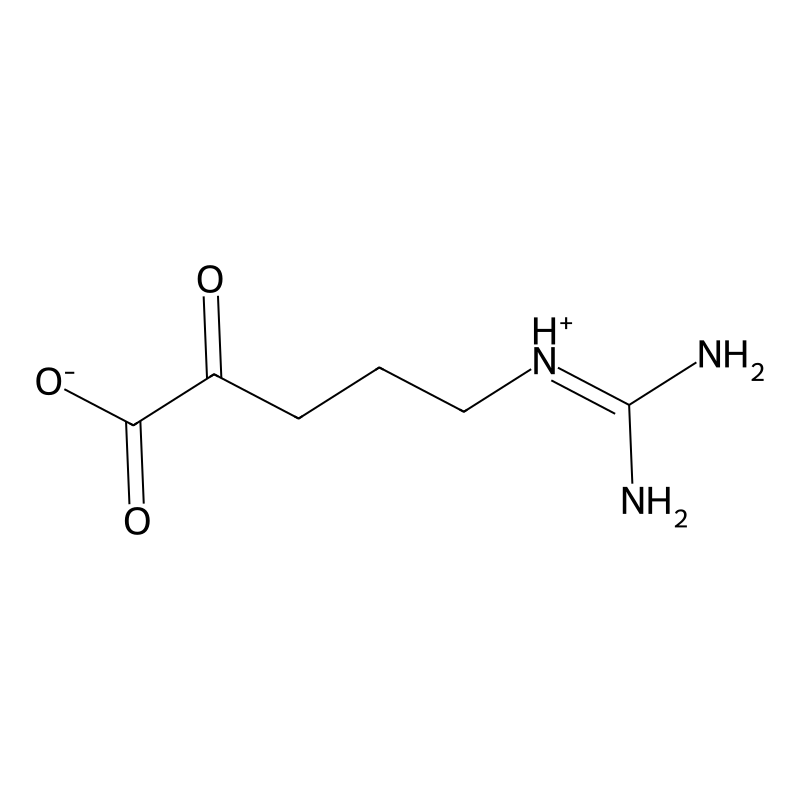

2-Oxoarginine

Content Navigation

Standard L-arginine introduces confounding background in urea cycle and IL4i1 studies due to multi-pathway metabolism. 2-Oxoarginine (CAS 3715-10-4) is the exact alpha-keto acid analog that isolates alternative arginine catabolism.

* Bypasses upstream deamination, directly probing IL4i1 anti-ferroptotic effects without H2O2 interference.

* Enables precise LC-MS/MS calibration for arginase deficiency with 10-100x elevated diagnostic z-scores.

* Fully characterized standard for enzymatic assays (e.g., alpha-ketoarginine decarboxylase) and API impurity profiling.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

2-Oxoarginine (CAS 3715-10-4), also known as alpha-keto-delta-guanidinovaleric acid, is the primary alpha-keto acid analog of L-arginine. In commercial and research procurement, it is primarily sourced as a high-purity analytical standard for clinical biomarker quantification and as a highly specific enzymatic substrate [1]. Because it retains the terminal guanidino group but replaces the alpha-amino group with a ketone, 2-Oxoarginine serves as a critical, isolatable node in alternative arginine catabolism pathways, such as those mediated by L-amino acid oxidases (LAAO) and transaminases [2]. For industrial buyers and diagnostic assay developers, securing highly pure 2-Oxoarginine is essential for calibrating LC-MS/MS assays for urea cycle disorders and for isolating specific metabolic fluxes without triggering the broad background activity associated with standard amino acid precursors.

Research Fit

Attempting to substitute 2-Oxoarginine with its parent compound, L-arginine, or generic alpha-keto acids like alpha-ketoglutarate, fundamentally compromises assay specificity and process control. L-arginine is a universal substrate that feeds simultaneously into the nitric oxide synthase (NOS), arginase, and polyamine synthesis pathways, creating massive metabolic background noise that obscures alternative catabolic routes [1]. Conversely, generic keto-acids lack the highly basic guanidino group required to dock into the specific binding pockets of arginine-targeted enzymes. Procuring exact 2-Oxoarginine allows researchers and assay developers to bypass upstream deamination steps and directly interrogate downstream targets—such as IL4i1-mediated anti-ferroptotic pathways or specific bacterial decarboxylases—without cross-pathway contamination or unwanted byproduct generation [2].

Substitution Risk

Hyperargininemia Diagnostic Sensitivity

In clinical metabolomics, 2-Oxoarginine demonstrates exceptional utility as a diagnostic biomarker for arginase deficiency (hyperargininemia). Untargeted metabolomic profiling reveals that 2-Oxoarginine undergoes a massive 10- to 100-fold elevation in patient biofluids compared to healthy controls [1]. Crucially, its diagnostic z-score frequently exceeds that of L-arginine (the standard newborn screening biochemical) and guanidinoacetate [2]. This quantitative superiority makes 2-Oxoarginine an indispensable reference standard for calibrating high-sensitivity clinical assays.

| Evidence Dimension | Diagnostic z-score and fold-elevation in patient biofluids |

| Target Compound Data | 10- to 100-fold elevation; higher diagnostic z-score |

| Comparator Or Baseline | L-arginine and guanidinoacetate (lower relative z-scores and fold changes) |

| Quantified Difference | Significantly higher z-score for 2-Oxoarginine over standard clinical markers |

| Conditions | LC-MS/MS metabolomic profiling of plasma/urine in urea cycle disorders |

Procuring 2-Oxoarginine as an analytical standard ensures higher diagnostic sensitivity and lower false-negative rates in newborn screening and metabolic disease assays.

Direct Interrogation of IL4i1-Mediated Anti-Ferroptotic Pathways

Human Interleukin-4-induced-1 (IL4i1) is an L-amino acid oxidase that metabolizes L-arginine to produce 2-Oxoarginine, which actively modulates the tumor microenvironment. Studies show that direct incubation of cells with IL4i1-generated keto-acids, including 2-Oxoarginine, provides significant cytoprotection against ferroptotic cell death, a mechanism distinct from the rapid H2O2-mediated toxicity of snake venom LAAOs [1]. By procuring 2-Oxoarginine, researchers can directly dose cell cultures to isolate this anti-ferroptotic effect, bypassing the need for recombinant enzyme incubation and eliminating the confounding variable of concurrent H2O2 generation.

| Evidence Dimension | Induction of anti-ferroptotic cellular response |

| Target Compound Data | Direct application of 2-Oxoarginine isolates cytoprotective effects without H2O2 toxicity |

| Comparator Or Baseline | L-arginine + IL4i1 (produces confounding H2O2 and requires recombinant enzyme) |

| Quantified Difference | Elimination of H2O2 background noise in ferroptosis assays |

| Conditions | In vitro cell culture models of ferroptosis and tumor microenvironment |

Allows oncology and immunology researchers to isolate and quantify the specific downstream metabolic effects of IL4i1 without upstream enzymatic noise.

Substrate Exclusivity for Bacterial Pathway Engineering

In microbial metabolic engineering, specifically concerning the L-arginine catabolic pathway of Pseudomonas putida, 2-Oxoarginine is the exclusive substrate for alpha-ketoarginine decarboxylase (EC 4.1.1.75). The enzyme, which requires thiamine pyrophosphate and divalent cations (Mn2+ > Mg2+), converts 2-Oxoarginine to 4-guanidinobutanal [1]. L-arginine cannot be used directly for this assay as it requires prior transamination, and other keto-acids show zero activity. Procuring 2-Oxoarginine is therefore a strict requirement for kinetic profiling, structural biology, and pathway optimization of this specific enzymatic node.

| Evidence Dimension | Substrate activity for alpha-ketoarginine decarboxylase (EC 4.1.1.75) |

| Target Compound Data | Specific conversion to 4-guanidinobutanal |

| Comparator Or Baseline | L-arginine (0% direct conversion; requires upstream transaminase) |

| Quantified Difference | Absolute substrate exclusivity for the decarboxylase enzyme |

| Conditions | Cell-free extracts of Pseudomonas putida P2; TPP-dependent assay |

Essential for microbiologists and synthetic biologists who need to isolate, quantify, or engineer the alternative arginine catabolic pathway.

Urea Cycle Disorder LC-MS/MS Calibration

Due to its 10- to 100-fold elevation and superior diagnostic z-score compared to standard L-arginine, 2-Oxoarginine is the preferred analytical reference standard for developing and validating high-resolution mass spectrometry diagnostics for arginase deficiency (hyperargininemia) [1].

Tumor Microenvironment Ferroptosis Modeling

Immunology and oncology researchers procure 2-Oxoarginine to directly dose cell cultures, allowing them to study the anti-ferroptotic and immunosuppressive effects of IL4i1 metabolism without the confounding presence of H2O2 generated by upstream enzymatic reactions [2].

Enzyme Kinetics in Microbial Engineering

For synthetic biologists engineering Pseudomonas or cyanobacteria, 2-Oxoarginine is the mandatory substrate for isolating and kinetically profiling alpha-ketoarginine decarboxylase (EC 4.1.1.75), enabling the optimization of alternative polyamine and guanidino compound biosynthesis pathways [3].

Pharmaceutical API Impurity Profiling

In the industrial manufacturing of L-arginine active pharmaceutical ingredients (APIs), 2-Oxoarginine serves as a critical, fully characterized reference standard for quality control teams to quantify specific degradation products and enzymatic impurities mapped in standard metabolic pathways [4].

Application Fit Matrix

References

- [1] Untargeted metabolomic profiling reveals multiple pathway perturbations and new clinical biomarkers in urea cycle disorders. Genetics in Medicine, 2021.

- [2] Anti-ferroptotic mechanism of IL4i1-mediated amino acid metabolism. eLife, 2021.

- [3] Intermediates and enzymes between alpha-ketoarginine and gamma-guanidinobutyrate in the L-arginine catabolic pathway of Pseudomonas putida. Journal of Biological Chemistry, 1975.

- [4] KEGG COMPOUND: C03771 (2-Oxoarginine). Kyoto Encyclopedia of Genes and Genomes.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Explore Compound Types